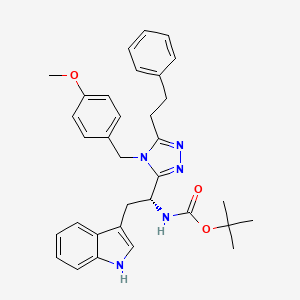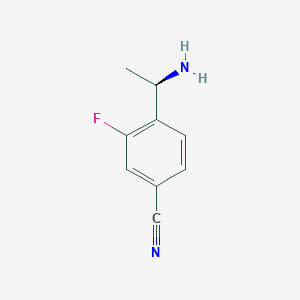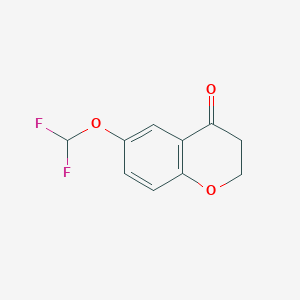![molecular formula C25H35ClF3N7O5 B12961028 N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents or spiro ring variations.
Aplicaciones Científicas De Investigación
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5
Medicinal Chemistry: Investigating its pharmacological properties, such as receptor binding affinity, enzyme inhibition, or cellular effects.
Biological Studies: Assessing its impact on cellular pathways, protein interactions, or gene expression.
Industry: Developing novel materials or catalysts based on its unique structure.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action, including the pathways it modulates.
Comparación Con Compuestos Similares
While detailed information on similar compounds is scarce, we can compare N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate with related spiro compounds. Its uniqueness lies in the combination of the guanidinoacetamido group, the spiro[5.5]undecane scaffold, and the trifluoroacetate moiety.
Remember that further research and experimental data are essential to fully understand this intriguing compound’s properties and applications .
Propiedades
Fórmula molecular |
C25H35ClF3N7O5 |
|---|---|
Peso molecular |
606.0 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-N-[1-[2-[[2-(diaminomethylideneamino)acetyl]amino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H34ClN7O3.C2HF3O2/c24-16-4-6-17(7-5-16)29-20(33)21(34)30-18-8-12-31(23(14-18)9-2-1-3-10-23)13-11-27-19(32)15-28-22(25)26;3-2(4,5)1(6)7/h4-7,18H,1-3,8-15H2,(H,27,32)(H,29,33)(H,30,34)(H4,25,26,28);(H,6,7) |
Clave InChI |
PYTWLBRRDKAVQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(CCN2CCNC(=O)CN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)









![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


